molecular formula C13H17NO2 B10791883 (4aS,9aR)-4a-ethyl-2,3,4,9a-tetrahydro-1H-[1]benzofuro[2,3-c]pyridin-6-ol

(4aS,9aR)-4a-ethyl-2,3,4,9a-tetrahydro-1H-[1]benzofuro[2,3-c]pyridin-6-ol

Cat. No.: B10791883
M. Wt: 219.28 g/mol
InChI Key: QJJMTVYVGDVVPA-STQMWFEESA-N
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Description

4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol is a complex organic compound belonging to the class of benzofuro[2,3-c]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by stereoselective reduction and functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptor subtype and the cellular context .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4aS,9aR)-4a-ethyl-2,3,4,9a-tetrahydro-1H-[1]benzofuro[2,3-c]pyridin-6-ol

InChI

InChI=1S/C13H17NO2/c1-2-13-5-6-14-8-12(13)16-11-4-3-9(15)7-10(11)13/h3-4,7,12,14-15H,2,5-6,8H2,1H3/t12-,13-/m0/s1

InChI Key

QJJMTVYVGDVVPA-STQMWFEESA-N

Isomeric SMILES

CC[C@@]12CCNC[C@@H]1OC3=C2C=C(C=C3)O

Canonical SMILES

CCC12CCNCC1OC3=C2C=C(C=C3)O

Origin of Product

United States

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